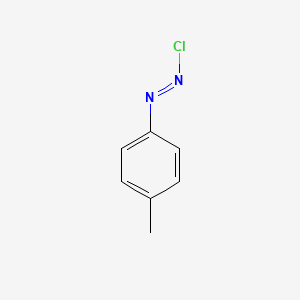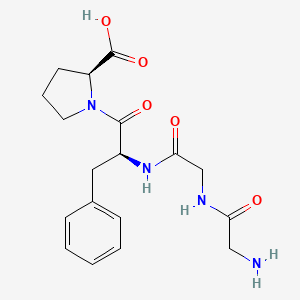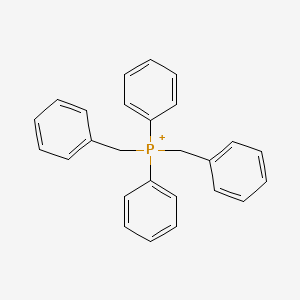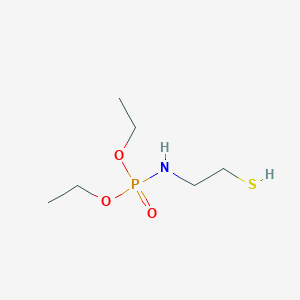![molecular formula C15H13BrO B14444287 [4-(1-Bromoethyl)phenyl]-phenylmethanone CAS No. 79316-80-6](/img/structure/B14444287.png)
[4-(1-Bromoethyl)phenyl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Bromoethyl)phenyl]-phenylmethanone is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring. This compound is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromoethyl group. It is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Bromoethyl)phenyl]-phenylmethanone typically involves the bromination of an ethyl-substituted benzophenone derivative. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1-Bromoethyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid or ketone.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of phenylmethanone derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
[4-(1-Bromoethyl)phenyl]-phenylmethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and ability to form various derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(1-Bromoethyl)phenyl]-phenylmethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group in the benzophenone moiety can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without the bromoethyl substitution.
4-Bromoacetophenone: A similar compound with a bromo group attached directly to the phenyl ring.
4-(Bromomethyl)phenylboronic acid: A compound with a bromo group attached to a methyl group on the phenyl ring.
Uniqueness
[4-(1-Bromoethyl)phenyl]-phenylmethanone is unique due to the presence of both a bromoethyl group and a benzophenone moiety. This combination allows for diverse reactivity and the formation of various derivatives, making it a valuable compound in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
79316-80-6 |
|---|---|
Formule moléculaire |
C15H13BrO |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
[4-(1-bromoethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
GSMWPWRAESXAJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


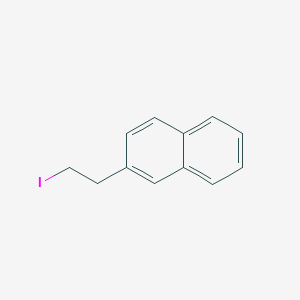
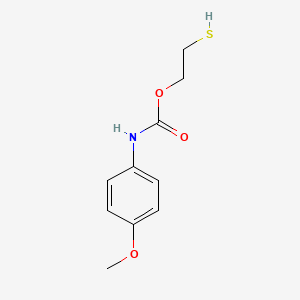
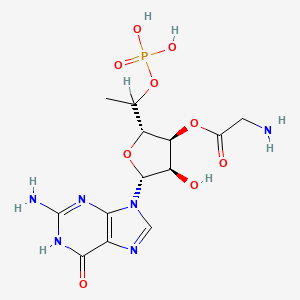
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
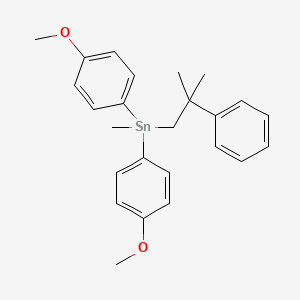

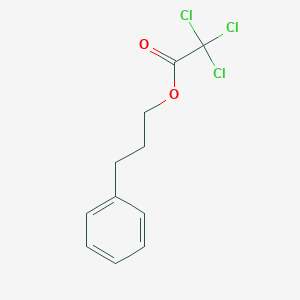
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
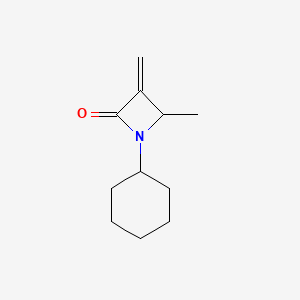
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
